molecular formula C19H19FN2O3S B2828560 7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide CAS No. 1706057-32-0

7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2828560
CAS No.: 1706057-32-0
M. Wt: 374.43
InChI Key: AVWNYWXMHSALCR-UHFFFAOYSA-N
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Description

7-(Benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide (CAS 1706057-32-0) is a synthetic small molecule with a molecular formula of C19H19FN2O3S and a molecular weight of 374.43 g/mol . This compound features a 1,4-thiazepane core, a seven-membered ring containing nitrogen and sulfur, which is a scaffold of high interest in medicinal chemistry due to its three-dimensionality and potential for diverse biological interactions . The structure is further elaborated with a benzodioxole group, which can influence pharmacokinetic properties, and a 2-fluorophenyl carboxamide moiety . The saturated thiazepane ring is considered a bioisostere for other heterocyclic systems, a strategy often used in drug discovery to optimize the properties of lead compounds . Calculated physicochemical properties include a topological polar surface area of 76.1 Ų and an estimated LogP of 3.3, suggesting moderate lipophilicity . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest findings on this and related chemical scaffolds.

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c20-14-3-1-2-4-15(14)21-19(23)22-8-7-18(26-10-9-22)13-5-6-16-17(11-13)25-12-24-16/h1-6,11,18H,7-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWNYWXMHSALCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the dioxole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated precursor.

    Construction of the Thiazepane Ring: This step involves the cyclization of a suitable precursor, such as a thioamide, with an appropriate halogenated compound to form the thiazepane ring.

    Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the thiazepane ring and the fluorophenyl group, typically using peptide coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

Chemistry

In chemistry, 7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound might be explored for its potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of oncology or neurology.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its unique properties might make it suitable for applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of 7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide would depend on its specific biological target. Generally, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The benzo[d][1,3]dioxole moiety might interact with hydrophobic pockets, while the fluorophenyl group could form specific interactions with amino acid residues. The thiazepane ring might provide the necessary conformational flexibility to enhance binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide with key analogs from the provided evidence, focusing on core structures, substituents, synthesis pathways, and spectral data:

Compound Name / ID Core Structure Key Substituents Synthesis Highlights Spectroscopic Confirmation
Target Compound : this compound 1,4-Thiazepane - Benzo[d][1,3]dioxol-5-yl (position 7)
- 2-Fluorophenyl carboxamide (position 4)
Likely involves cyclization of a thiol-containing precursor with α-halo carbonyl compounds . Expected IR: C=O (1660–1680 cm⁻¹), C-F (1200–1250 cm⁻¹), and S-C-N (600–700 cm⁻¹) .
Compound 72 : 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Cyclopropane-thiazole - Benzo[d][1,3]dioxol-5-yl
- 4-Methoxyphenyl
- 4-Methylthiobenzoyl
Coupling of benzo[d][1,3]dioxol-5-ylcyclopropanecarboxylic acid with thiazole-amine precursor using DCC/HOBt . 1H-NMR: Cyclopropane protons (δ 1.2–1.5 ppm), thiazole aromatic signals (δ 7.0–8.5 ppm) .
Compound 89 : N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(4-(methylthio)phenyl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide Cyclopropane-thiazole - [1,1'-Biphenyl]-4-carbonyl
- 4-Methylthiophenyl
HATU/DIPEA-mediated amide coupling in DMF . HRMS: m/z 591.141216 (observed), matching calculated value .
Triazole Derivatives : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 1,2,4-Triazole - 2,4-Difluorophenyl
- 4-X-phenylsulfonyl (X = H, Cl, Br)
Base-mediated cyclization of hydrazinecarbothioamides . IR: Absence of C=O (1663–1682 cm⁻¹), presence of C=S (1247–1255 cm⁻¹) .

Key Structural and Functional Differences:

Core Flexibility: The 1,4-thiazepane core in the target compound offers greater conformational flexibility compared to rigid five-membered thiazole (Compounds 72, 89) or triazole rings . This may enhance binding entropy in biological systems.

Substituent Effects :

  • The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, contrasting with 4-methoxyphenyl (electron-donating, Compound 72) or 4-methylthiophenyl (polarizable, Compound 89) .
  • Benzo[d][1,3]dioxol-5-yl is a conserved motif across analogs, contributing to π-π stacking and metabolic stability .

Synthetic Complexity :

  • Triazole derivatives () require multistep cyclization and tautomer control , whereas thiazole-based compounds (–5) rely on amide coupling and cyclopropane functionalization . The target compound’s synthesis likely combines elements of both approaches.

Spectroscopic and Analytical Insights:

  • IR Spectroscopy : The absence of C=O bands in triazole derivatives contrasts with the target compound’s expected strong C=O absorption (~1660–1680 cm⁻¹) due to the carboxamide group.
  • NMR : Thiazepane protons (δ 3.0–4.5 ppm for S-CH₂-N) would differ from cyclopropane (δ 1.2–1.5 ppm) or thiazole (δ 7.0–8.5 ppm) signals .

Biological Activity

The compound 7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide represents a class of thiazepane derivatives that have garnered attention for their potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Key Features

  • Molecular Formula : C_{16}H_{15}F N_{2}O_{3}S
  • Molecular Weight : 344.37 g/mol

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Some thiazepane derivatives have shown potential as inhibitors of specific enzymes involved in metabolic pathways.
  • Interaction with Receptors : The compound may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter activity.
  • Anticancer Properties : Preliminary studies suggest that similar compounds may inhibit angiogenesis and P-glycoprotein activity, which are critical in cancer progression and drug resistance .

Pharmacological Applications

The pharmacological profile of this compound suggests potential applications in:

  • Anxiolytic and Antidepressant Therapies : Similar compounds have been investigated for their effects on anxiety and depression.
  • Anticancer Treatments : The ability to overcome chemoresistance is particularly relevant in oncology .

Case Studies

  • Anticancer Activity : A study demonstrated that a structurally related compound exhibited significant anticancer properties by inhibiting angiogenesis and modulating P-glycoprotein efflux pump activity. This suggests a potential pathway for this compound to be effective against resistant cancer types .
  • CNS Effects : Research on benzodiazepine derivatives indicates that modifications to the thiazepane structure can enhance binding affinity to GABA receptors, which may lead to improved anxiolytic effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamideAnticancer (angiogenesis inhibition)
7-Chloro-5-(o-chlorophenyl)-1,3-dihydro-2H-benzodiazepineAnxiolytic
N-(2-Fluorophenyl) derivativesCNS receptor interaction

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of thiazepane rings and coupling of fluorophenyl/benzodioxol substituents. Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (e.g., 60–80°C for cyclization), and catalysts (e.g., triethylamine for carboxamide formation). Yield optimization requires monitoring intermediates via HPLC or TLC .
  • Data Insight : Analogous thiazepane carboxamides show sensitivity to oxidizing agents; thus, inert atmospheres (N₂/Ar) are recommended during synthesis .

Q. How can structural characterization be systematically performed for this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substituent positions and ring geometry.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .
    • Data Insight : Fluorine atoms in the 2-fluorophenyl group produce distinct splitting patterns in ¹⁹F NMR, aiding in structural confirmation .

Q. What stability profiles should be assessed during storage and handling?

  • Methodological Answer : Conduct accelerated stability studies under:

  • Thermal stress (40–60°C for 1–4 weeks).
  • Oxidative stress (exposure to H₂O₂ or O₃).
  • Photolytic stress (ICH Q1B guidelines).
    • Data Insight : Thiazepane derivatives with sulfur/nitrogen heteroatoms are prone to oxidation; stability is enhanced in amber vials under nitrogen .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with modifications to the benzodioxol (e.g., methyl/methoxy substitutions) or fluorophenyl groups (e.g., chloro/trifluoromethyl).
  • Step 2 : Test in vitro assays (e.g., enzyme inhibition, receptor binding) to map functional group contributions.
  • Step 3 : Use computational tools (molecular docking, QSAR) to correlate structural features with activity .
    • Data Insight : Fluorine substitution at the 2-position of phenyl groups enhances lipophilicity and bioavailability in related compounds .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Comparative Analysis : Replicate assays under standardized conditions (e.g., cell lines, IC₅₀ protocols).
  • Orthogonal Validation : Use complementary techniques (e.g., SPR for binding affinity vs. functional cellular assays).
  • Meta-Analysis : Correlate bioactivity with purity data (HPLC ≥95%) to rule out impurity-driven artifacts .
    • Data Insight : Heterologous expression systems (e.g., CHO cells) minimize variability in receptor-binding studies .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to forecast solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability.
  • Dynamics Simulations : MD simulations (e.g., GROMACS) to assess target binding persistence.
  • Scaffold Hopping : Replace the thiazepane ring with diazepane or oxazepane moieties while retaining key pharmacophores .
    • Data Insight : Benzodioxol-containing compounds often exhibit prolonged half-lives due to reduced CYP2D6 metabolism .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Target Deconvolution : CRISPR-Cas9 knockout screens to identify essential genes/pathways.
  • Biophysical Profiling : Thermal shift assays (TSA) to confirm target engagement.
  • In Vivo Imaging : PET/SPECT with radiolabeled analogs (e.g., ¹⁸F for fluorophenyl tracking) .
    • Data Insight : Fluorine-18 labeling is feasible due to the pre-existing fluorophenyl group, enabling real-time pharmacokinetic studies .

Theoretical and Methodological Frameworks

Q. How should researchers link experimental findings to theoretical models in neuropharmacology?

  • Methodological Answer :

  • Guiding Principle : Align with neurotransmitter receptor theories (e.g., GABAergic or dopaminergic pathways) to contextualize activity.
  • Hypothesis Testing : Use null/alternative hypotheses to compare observed effects against predicted receptor interactions .
    • Data Insight : Benzodiazepine-like moieties in similar compounds suggest potential GABA-A receptor modulation .

Q. What statistical approaches are recommended for analyzing dose-response discrepancies in preclinical studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal (Hill) models for EC₅₀/IC₅₀ determination.
  • ANOVA with Post Hoc Tests : Compare multiple dose groups while controlling for Type I errors.
  • Bootstrap Resampling : Assess confidence intervals for small-sample studies .
    • Data Insight : Hill coefficients <1.0 may indicate negative cooperativity in receptor binding .

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